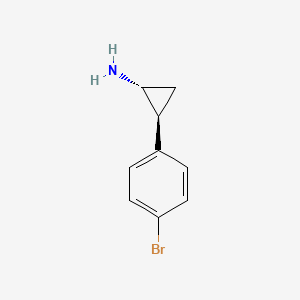

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine

Description

BenchChem offers high-quality (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLLHILOPOQXRW-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride: A Potent Inhibitor of Lysine-Specific Demethylase 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the targeted inhibition of histone-modifying enzymes has emerged as a promising therapeutic strategy for a multitude of diseases, most notably cancer. Among these enzymes, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has garnered significant attention. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating the methylation status of these key histone marks, LSD1 plays a critical role in the regulation of gene expression. Its overexpression has been correlated with poor prognosis in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling target for therapeutic intervention.[1][2][3]

This technical guide provides a comprehensive overview of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride , a potent, irreversible inhibitor of LSD1. This compound belongs to the class of trans-2-phenylcyclopropylamine (tranylcypromine) analogues, which are known to covalently modify the FAD cofactor of LSD1.[4][5] The strategic incorporation of a bromine atom at the para-position of the phenyl ring enhances its inhibitory activity and provides a valuable tool for researchers studying the biological functions of LSD1 and for drug development professionals exploring novel epigenetic therapies.

This document will delve into the compound's physicochemical properties, provide a detailed (proposed) synthetic route, elucidate its mechanism of action, and present established protocols for its in-vitro and in-vivo evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClN | [4][6] |

| Molecular Weight | 248.55 g/mol | [6] |

| CAS Number | 1228092-84-9 | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Stereochemistry | trans-(1R,2S) | [4][6] |

| IUPAC Name | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | [6] |

| SMILES | N[C@H]1C1.Cl | [4][6] |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

This key intermediate can be synthesized from 4-bromostyrene and ethyl diazoacetate via a cyclopropanation reaction, followed by hydrolysis of the resulting ester.[7][9]

-

To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) or copper(I) catalyst.

-

Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature. The diazo compound is hazardous and should be handled with extreme caution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Purify the resulting ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.

Step 2: Curtius Rearrangement to form trans-2-(4-bromophenyl)cyclopropanamine

The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[10][11][12][13][14]

-

Convert the carboxylic acid from Step 1 to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone or toluene) to form the acyl azide. Acyl azides are potentially explosive and should be handled with care and not isolated if possible.

-

Gently heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.

-

Hydrolyze the isocyanate in situ by adding aqueous acid and heating to afford the racemic trans-2-(4-bromophenyl)cyclopropanamine.

Step 3: Chiral Resolution of the Enantiomers

Resolution of the racemic amine is crucial to obtain the desired (1R,2S) enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid.[15][16]

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, to the amine solution.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

-

Isolate the crystals by filtration and recrystallize to enhance diastereomeric purity.

-

Liberate the free amine from the resolved salt by treatment with a base.

-

The absolute stereochemistry of the resolved amine should be confirmed by analytical techniques such as X-ray crystallography of the diastereomeric salt or by comparison to known standards.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the cyclopropyl protons and the aromatic protons of the 4-bromophenyl group should be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.

While specific spectra for the title compound are not publicly available, researchers should expect to see characteristic peaks corresponding to the protons on the cyclopropane ring (typically in the 1-3 ppm region in ¹H NMR) and the aromatic protons of the 4-bromophenyl group (in the 7-8 ppm region).

Mechanism of Action: LSD1 Inhibition

trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride acts as a mechanism-based, irreversible inhibitor of LSD1. Its mechanism of action is analogous to that of its parent compound, tranylcypromine.[4][5]

Caption: Mechanism of irreversible inhibition of LSD1 by trans-2-phenylcyclopropylamine analogues.

The inhibition process involves the following key steps:

-

Binding to the Active Site: The inhibitor binds to the active site of LSD1, in proximity to the FAD cofactor.

-

Oxidation: The amine group of the inhibitor undergoes a single-electron oxidation by the FAD cofactor.

-

Radical Formation and Ring Opening: This oxidation generates a radical cation intermediate, which leads to the homolytic cleavage of the cyclopropane ring.

-

Covalent Adduct Formation: The resulting reactive species forms a stable covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1][17]

The presence of the 4-bromophenyl group is thought to enhance the binding affinity and inhibitory potency of the compound through interactions with the hydrophobic pocket of the LSD1 active site.

In-Vitro and In-Vivo Evaluation

A series of well-established assays can be employed to characterize the inhibitory activity and biological effects of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.

In-Vitro Assays

1. LSD1 Inhibition Assay (Biochemical)

Several methods can be used to measure the direct inhibition of LSD1 enzymatic activity. A common and robust method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Protocol: HRP-Coupled Fluorometric Assay

-

Reagents: Recombinant human LSD1/CoREST complex, dimethylated H3K4 peptide substrate, horseradish peroxidase, and a fluorogenic HRP substrate (e.g., Amplex Red).

-

Procedure:

-

Incubate varying concentrations of the inhibitor with the LSD1 enzyme in an appropriate assay buffer.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

After a set incubation period, add the HRP and fluorogenic substrate.

-

Measure the fluorescence intensity, which is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Selectivity Assays

To assess the selectivity of the inhibitor, similar enzymatic assays should be performed against related FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

3. Cellular Assay: Western Blot for Histone Methylation

This assay determines the ability of the inhibitor to increase histone methylation levels in a cellular context.[6][18][19][20][21]

Protocol: Western Blot Analysis

-

Cell Culture: Treat a relevant cancer cell line (e.g., an AML cell line like MV4-11) with increasing concentrations of the inhibitor for a specified time (e.g., 24-72 hours).

-

Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.

-

SDS-PAGE and Western Blot: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against H3K4me2 and total H3 (as a loading control).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.

Caption: Experimental workflow for Western blot analysis of histone methylation.

In-Vivo Evaluation

Animal Models

To assess the in-vivo efficacy of the inhibitor, xenograft models are commonly used. For diseases like AML, immunodeficient mouse strains such as NOD/SCID or NSG™ are engrafted with human AML cell lines or patient-derived leukemia cells.[22][23][24][25]

Protocol: AML Xenograft Model

-

Engraftment: Inject human AML cells (e.g., MV4-11) intravenously or subcutaneously into immunodeficient mice.

-

Treatment: Once the leukemia is established (as monitored by bioluminescence imaging or peripheral blood analysis), begin treatment with the LSD1 inhibitor. The compound is typically administered orally or via intraperitoneal injection. A vehicle control group is essential.

-

Monitoring: Monitor tumor burden and animal health throughout the study.

-

Endpoint Analysis: At the end of the study, assess the therapeutic efficacy by comparing the tumor size, leukemia cell infiltration in various organs (e.g., bone marrow, spleen), and overall survival between the treated and control groups.

Safety and Handling

trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride is a valuable chemical probe for studying the role of LSD1 in health and disease. Its potency and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of LSD1 inhibition. The detailed protocols and background information provided in this guide are intended to facilitate its effective use by researchers in academia and industry. As the field of epigenetics continues to evolve, the development and characterization of selective chemical inhibitors like this one will be instrumental in translating our understanding of epigenetic regulation into novel therapeutic strategies.

References

-

Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel. (n.d.). Retrieved February 15, 2026, from [Link]

- Biochemistry. 2007 Apr 10;46(14):4408-16.

-

Patient-Derived Acute Myeloid Leukemia (AML) Models - The Jackson Laboratory. (n.d.). Retrieved February 15, 2026, from [Link]

- Biochemistry. 2007 Jul 10;46(27):8029-39.

-

Western Analysis of Histone Modifications (Aspergillus nidulans) - Bio-protocol. (n.d.). Retrieved February 15, 2026, from [Link]

-

Animal Models of Leukemia: Any closer to the real thing? - PMC. (2014, October 1). Retrieved February 15, 2026, from [Link]

- ChemMedChem. 2020 May 6;15(9):787-793.

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010, August 3). PubMed. Retrieved February 15, 2026, from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (2020, December 1). Retrieved February 15, 2026, from [Link]

-

Western Blot (WB) Protocol - EpigenTek. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tranylcypromine - StatPearls - NCBI Bookshelf. (2025, January 19). Retrieved February 15, 2026, from [Link]

-

The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC. (1993, November 1). Retrieved February 15, 2026, from [Link]

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2019, September 5). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (2021, September 1). Retrieved February 15, 2026, from [Link]

-

Enantioselective synthesis of trans-aryl- and -heteroaryl-substituted cyclopropylboronates by copper(I)-catalyzed reactions of allylic phosphates with a diboron derivative. (2010, August 25). PubMed. Retrieved February 15, 2026, from [Link]

-

Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed. (1986, October 1). Retrieved February 15, 2026, from [Link]

-

Tranylcypromine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Protocol for histone acid extraction for Western blot - (Aug/22/2005 ). (2005, August 22). Protocol Online. Retrieved February 15, 2026, from [Link]

-

Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes | ChemRxiv. (2019, September 5). Retrieved February 15, 2026, from [Link]

-

Iadademstat | Oryzon. (n.d.). Retrieved February 15, 2026, from [Link]

-

The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed Central. (2021, July 1). Retrieved February 15, 2026, from [Link]

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017, February 3). PubMed. Retrieved February 15, 2026, from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC - NIH. (2017, March 1). Retrieved February 15, 2026, from [Link]

-

trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors | Journal of Medicinal Chemistry - ACS Publications. (1994, January 1). Retrieved February 15, 2026, from [Link]

- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents. (n.d.).

-

ChIP-Seq Protocol (Snyder lab, Stanford University, 2012) - ENCODE. (2012). Retrieved February 15, 2026, from [Link]

-

New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2021, February 1). MDPI. Retrieved February 15, 2026, from [Link]

-

Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed. (2001, October 1). Retrieved February 15, 2026, from [Link]

-

Syntheses of Biologically Active 2-Arylcyclopropylamines - Waseda University. (2017, March 15). Retrieved February 15, 2026, from [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. (2018, February 1). Retrieved February 15, 2026, from [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

-

and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed. (2002, March 8). Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oryzon.com [oryzon.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone western blot protocol | Abcam [abcam.com]

- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 8. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. epigentek.com [epigentek.com]

- 21. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 22. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]

- 23. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

- 24. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.psu.edu [pure.psu.edu]

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine molecular weight and formula

An In-Depth Technical Guide to (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine A Core Component for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a synthetically valuable chiral cyclopropylamine that has garnered significant interest in medicinal chemistry. Its rigid cyclopropane scaffold and specific stereochemistry make it a crucial building block for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a particular focus on its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target.

Core Molecular Attributes

The fundamental physicochemical properties of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and its common hydrochloride salt form are summarized below. The free base is essential for many synthetic transformations, while the hydrochloride salt offers improved stability and handling characteristics.

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₉H₁₀BrN[1] | C₉H₁₁BrClN[2][3] |

| Molecular Weight | 212.09 g/mol [1] | 248.55 g/mol [2] |

| IUPAC Name | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride[4] |

| CAS Number | 90561-75-4[1] | 1228092-84-9[2][3] |

| Canonical SMILES | C1C([C@H]1N)C2=CC=C(C=C2)Br | Cl.N[C@@H]1C[C@H]1C1=CC=C(Br)C=C1[4] |

| InChI Key | XQXNVLZRIWWINX-OULXEKPRSA-N[4] | XQXNVLZRIWWINX-OULXEKPRSA-N |

Synthesis and Stereochemical Control

The synthesis of trans-2-arylcyclopropylamines, such as the title compound, is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[5] The key challenge lies in controlling the trans diastereoselectivity and, subsequently, the absolute stereochemistry of the two chiral centers.

General Synthetic Strategy: Cyclopropanation

A common and effective method for creating the cyclopropane ring involves the reaction of a styrene derivative with a diazoacetate, followed by subsequent chemical transformations. This process establishes the core bicyclic structure.

Caption: General synthetic route to 2-arylcyclopropylamines.

Protocol: Stereoselective Synthesis

Achieving the desired (1R,2S) stereochemistry requires a stereoselective approach. This is often accomplished through the use of chiral catalysts during the cyclopropanation step or by resolution of a racemic mixture. An illustrative protocol for synthesizing related trans-2-substituted-cyclopropylamines involves trapping an electrophilic zinc homoenolate with an amine followed by ring-closure.[5]

Step-by-Step Protocol (Conceptual):

-

Cyclopropanation: Reaction of 4-bromostyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form a mixture of cis and trans ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.[6]

-

Isomerization: The ester mixture is treated with a base, such as sodium ethoxide, to isomerize the cis isomer to the thermodynamically more stable trans isomer, yielding a product that is predominantly trans.[6]

-

Hydrolysis: The trans-ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup.

-

Chiral Resolution: The racemic trans-carboxylic acid is resolved using a chiral amine resolving agent (e.g., (R)-α-methylbenzylamine) to isolate the desired (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid enantiomer.

-

Curtius Rearrangement: The enantiomerically pure carboxylic acid is converted to the final (1R,2S)-amine via a Curtius rearrangement. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then thermally rearranges to an isocyanate, followed by hydrolysis to the target amine. The rearrangement proceeds with retention of stereochemistry at the C2 position.

Applications in Drug Development

The cyclopropane ring is a valuable "bioisostere" in drug design. Its unique conformational rigidity and electronic properties can enhance potency, modulate metabolic stability, and improve the overall pharmacokinetic profile of a drug candidate.[7][8]

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a key structural component of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression.[9] Overexpression of LSD1 is implicated in various cancers, making it a promising target for oncology drug development.

The cyclopropylamine moiety of these inhibitors mimics the protonated α-amino group of the natural substrate, lysine. It forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.

Caption: Mechanism of LSD1 inhibition.

The (1R,2S) stereochemistry is crucial for potent inhibitory activity, as it correctly orients the phenyl ring and the amine group within the active site of the enzyme for optimal interaction. The development of analogues based on this scaffold has led to the discovery of highly selective and effective LSD1 inhibitors for potential therapeutic use in conditions ranging from cancers to neurological disorders.[2][9]

Prodrug Strategies

The primary amine of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine provides a convenient handle for prodrug development. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to improve solubility, increase oral bioavailability, or target specific tissues. For amine-containing drugs, common prodrug strategies include the formation of amides, carbamates, or Schiff bases that are enzymatically cleaved in vivo to release the active parent compound.

Conclusion

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a molecule of significant strategic importance for medicinal chemistry and drug development. Its defined stereochemistry and rigid structure provide a robust platform for designing highly specific enzyme inhibitors, most notably for the epigenetic target LSD1. A thorough understanding of its synthesis, stereochemical control, and mechanism of action is essential for researchers aiming to leverage this powerful chemical scaffold in the creation of next-generation therapeutics.

References

-

AA Blocks. (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]

-

ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

ACS Publications. trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. [Link]

- Google Patents. Method of synthesis of trans-2-phenylcyclopropylamine.

-

Semantic Scholar. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

PubChem. 2-(4-Bromophenyl)cyclopropan-1-amine. [Link]

-

Penn State University. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

National Center for Biotechnology Information. Cyclopropanamine Compounds and Use Thereof. [Link]

Sources

- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 9. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral 2-(4-bromophenyl)cyclopropanamine Building Blocks: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of chiral 2-(4-bromophenyl)cyclopropanamine, a pivotal building block in modern medicinal chemistry. We will dissect the strategic importance of this scaffold, detail robust methodologies for its asymmetric synthesis and chiral resolution, and illuminate its application in the development of potent enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic programs.

Introduction: The Strategic Value of the 2-Arylcyclopropylamine Scaffold

The 2-arylcyclopropylamine (ACPA) motif is a privileged scaffold in drug discovery, renowned for its unique combination of structural and electronic properties.[1] The cyclopropane ring, as a "bioisostere" of a phenyl ring or a constrained aliphatic chain, introduces conformational rigidity into a molecule, which can lead to enhanced binding affinity for a biological target and improved metabolic stability.[2][3] This rigidity reduces the entropic penalty upon binding to a receptor.[2][3] The amine functionality provides a key interaction point for hydrogen bonding and salt bridge formation, crucial for molecular recognition.

Specifically, the trans-2-(4-bromophenyl)cyclopropanamine enantiomers are of significant interest. The 4-bromophenyl group offers a site for further chemical modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a wide chemical space to optimize drug properties.[4] This building block is a cornerstone in the design of irreversible inhibitors for flavin-dependent enzymes, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5][6] Tranylcypromine (trans-2-phenylcyclopropylamine), a well-known MAO inhibitor, serves as the parent compound for a new generation of therapeutics targeting LSD1, an enzyme implicated in various cancers.[7][8] The chiral nature of this scaffold is of paramount importance, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[9]

Asymmetric Synthesis of Chiral 2-(4-bromophenyl)cyclopropanamine

The synthesis of enantiomerically pure 2-(4-bromophenyl)cyclopropanamine can be broadly approached through two main strategies: asymmetric cyclopropanation followed by functional group manipulation, or resolution of a racemic mixture.

Strategy 1: Asymmetric Cyclopropanation of 4-Bromostyrene

This is the most elegant approach, aiming to set the desired stereochemistry during the formation of the cyclopropane ring. The general workflow involves the catalytic asymmetric cyclopropanation of 4-bromostyrene with a diazoacetate, followed by conversion of the resulting ester to the amine.

2.1.1. Key Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation

Chiral cobalt(II) porphyrin complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of styrenes, offering excellent diastereoselectivity (favoring the trans isomer) and high enantioselectivity.[10]

Step 1: Cyclopropanation

-

To a solution of 4-bromostyrene (1.0 eq) and the chiral cobalt(II) porphyrin catalyst (e.g., [Co(Porph*)], 0.5-1 mol%) in a suitable solvent (e.g., toluene) under an inert atmosphere, add ethyl diazoacetate (EDA) (1.1 eq) dropwise over several hours at room temperature.

-

The slow addition of EDA is crucial to minimize the formation of diethyl maleate and fumarate, which are common side products from the dimerization of the carbene intermediate.[10]

-

Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate.

-

Causality behind Experimental Choices: The use of a chiral D2-symmetric porphyrin ligand creates a well-defined chiral environment around the cobalt center.[10] This environment dictates the trajectory of the alkene approaching the metal-carbene intermediate, leading to high stereocontrol. Cobalt is particularly effective as it minimizes carbene dimerization compared to some other metals.[10]

Step 2: Hydrolysis

-

The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

The reaction is heated to reflux and monitored until the ester is fully consumed.

-

After cooling, the ethanol is removed, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

Step 3: Curtius Rearrangement to Amine

-

The chiral carboxylic acid (1.0 eq) is dissolved in anhydrous toluene with triethylamine (1.1 eq).

-

Diphenylphosphoryl azide (DPPA) (1.1 eq) is added, and the mixture is stirred at room temperature.

-

tert-Butanol (excess) is added, and the mixture is heated to reflux until the reaction is complete, forming the Boc-protected amine.

-

The solvent is removed, and the crude product is purified.

Step 4: Deprotection

-

The Boc-protected amine is dissolved in a suitable solvent (e.g., dioxane or methanol).

-

A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature.

-

The final hydrochloride salt of the chiral amine is typically isolated by precipitation and filtration.

Table 1: Representative Data for Asymmetric Cyclopropanation of Styrenes

| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Reference |

|---|---|---|---|---|

| Chiral Co(II)-Porphyrin | Styrene | >98:2 | 98% | [10] |

| Engineered Myoglobin | Styrene | >99:1 | 99.9% | [11] |

| Chiral Fe(II)-Porphyrin | Styrene | 21:1 | 45% |[12] |

Strategy 2: Resolution of Racemic trans-2-(4-bromophenyl)cyclopropanamine

This classical approach involves the synthesis of the racemic amine, followed by separation of the enantiomers. This method is often practical for large-scale synthesis.[13]

2.2.1. Key Experimental Protocol: Resolution with Tartaric Acid

-

Racemate Synthesis: Prepare racemic trans-2-(4-bromophenyl)cyclopropanamine. A common route involves the cyclopropanation of 4-bromostyrene with ethyl diazoacetate using a non-chiral catalyst (e.g., Rh₂(OAc)₄), followed by hydrolysis and Curtius rearrangement as described in section 2.1.[14]

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as ethanol. In a separate flask, dissolve an enantiomerically pure resolving agent, such as (+)-tartaric acid (0.5 eq), in the same solvent, heating if necessary.[13][15]

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the less soluble diastereomer.[13]

-

Isolation and Liberation: Filter the crystals and wash with cold solvent. The enantiomerically enriched amine can be liberated by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. The other enantiomer can be recovered from the mother liquor.

-

Purity Assessment: The enantiomeric purity of the resolved amine should be determined by chiral HPLC (see Section 3). Multiple recrystallizations may be necessary to achieve high enantiomeric excess.[15]

-

Trustworthiness of the Protocol: This self-validating system relies on the fundamental principle that diastereomers have different physical properties.[13] The success of the separation is directly and easily measured by analyzing the enantiomeric purity of the final product. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.

Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of 2-(4-bromophenyl)cyclopropanamine and for small-scale preparative separations.[4][16]

3.1. Analytical Method

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are highly effective for separating a wide range of chiral compounds, including aryl amines.[16]

-

Mobile Phase: The choice of mobile phase depends on the CSP.

-

Normal Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often added to improve the peak shape of basic analytes like amines.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

-

-

Detection: UV detection is suitable due to the presence of the bromophenyl chromophore (typically monitored around 220-254 nm).

3.2. Sample Protocol for Chiral HPLC Analysis

-

Column: Chiralpak® AD-H or similar amylose-based CSP.

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

-

Expected Outcome: Under these conditions, the two enantiomers of trans-2-(4-bromophenyl)cyclopropanamine should be well-resolved, allowing for accurate quantification of the enantiomeric excess (ee).

Applications in Medicinal Chemistry: Targeting LSD1

The primary application of chiral 2-(4-bromophenyl)cyclopropanamine is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is an enzyme that removes methyl groups from histones, thereby playing a critical role in epigenetic regulation.[5] Its overexpression is linked to various cancers, making it a compelling therapeutic target.[17]

The 2-arylcyclopropylamine scaffold acts as a mechanism-based irreversible inhibitor. The amine is oxidized by the FAD cofactor in the enzyme's active site, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[5]

The 4-bromo position on the phenyl ring is a key handle for synthetic elaboration.[18] Medicinal chemists can use this point to attach various substituents to improve potency, selectivity against other amine oxidases (like MAO-A and MAO-B), and to fine-tune pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.[19] For instance, derivatives of 4-bromo-2-phenylcyclopropylamine have been synthesized and shown to have potent LSD1 inhibitory activity.[2][18]

Table 2: Example LSD1 Inhibitory Activity

| Compound | Target | IC₅₀ or Kᵢ | Reference |

|---|---|---|---|

| Tranylcypromine (trans-2-phenylcyclopropylamine) | LSD1 | IC₅₀ < 2 µM | [8] |

| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD1 | Kᵢ = 0.094 µM | [2][18] |

| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD2 | Kᵢ = 8.4 µM |[2][18] |

Conclusion

Chiral 2-(4-bromophenyl)cyclopropanamine is a high-value building block for drug discovery professionals. Its unique structural features provide a robust platform for designing potent and selective enzyme inhibitors. A thorough understanding of the available asymmetric synthesis and chiral resolution methodologies is essential for accessing the enantiomerically pure material required for pharmaceutical development. As research into epigenetic targets like LSD1 continues to expand, the demand for versatile and strategically functionalized scaffolds such as this will undoubtedly grow, making it a critical tool in the arsenal of medicinal chemists.

References

- Woo, L. K., & Belani, J. D. (1998). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Inorganic Chemistry, 37(23), 5968-5973.

- Zhang, X. P., & Chen, Y. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins.

- Chen, Y., Fields, K. B., & Zhang, X. P. (2004). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. Journal of the American Chemical Society, 126(45), 14718-14719.

- Copp, J., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.

-

Woo, L. K., & Belani, J. D. (1998). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. ResearchGate. Available at: [Link]

-

Miyamura, S., Itami, K., & Yamaguchi, J. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. Available at: [Link]

- Gooden, D. M., Schmidt, M. G., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051.

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs. BenchChem.

- Lee, S., & Kim, D. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 108-113.

- Liu, Y., & Li, W. (2005). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 757-762.

- Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468.

-

PubChem. Tranylcypromine. National Center for Biotechnology Information. Available at: [Link]

- Wrona-Piotrowicz, A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2-Type Substitution of Bromocyclopropanes. Molecules, 27(20), 7014.

-

Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. Available at: [Link]

- Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Scholars@Duke.

- Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 817-823.

- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.

-

ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. ResearchGate. Available at: [Link]

- Miyamura, S., Itami, K., & Yamaguchi, J. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Waseda University Repository.

- Wallentin, C. J., et al. (2016). A Stereoconvergent Cyclopropanation Reaction of Styrenes.

- Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188.

-

Guy Bertrand, et al. (2002). Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. ResearchGate. Available at: [Link]

- Wikipedia. (n.d.). Tranylcypromine. Wikipedia.

- Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.

- LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Phenomenex. (n.d.).

- Gierczyk, B., et al. (2021).

- LibreTexts Chemistry. (2023). Resolution of Racemic Mixtures. Chemistry LibreTexts.

- Harada, N. (2018).

- T. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756.

- Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).

- Vankawala, S., et al. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 16(7), 5948-5958.

- Cao, T., et al. (2021). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 26(24), 7545.

- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- Werz, D. B., & Ghorai, M. K. (2018). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 16(44), 8435-8449.

-

ResearchGate. (n.d.). Kinetic resolution of racemic amines. ResearchGate. Available at: [Link]

- Tius, M. A. (2005). Asymmetric Nazarov Cyclizations. Accounts of Chemical Research, 38(8), 647-656.

- Researcher.Life. (2014).

- Nomura, K., Oshima, S., & Matsubara, S. (2004). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Chemistry Letters, 33(7), 842-843.

- Thomson, R. J., & Micalizio, G. C. (2008). Parallel Kinetic Resolution Approach to the Cyathane and Cyanthiwigin Diterpenes Using a Cyclopropanation/Cope Rearrangement. Journal of the American Chemical Society, 130(49), 16482-16483.

- Trost, B. M., & Sial, R. J. (2021). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society, 143(25), 9481-9487.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical Divergence in 4-Bromophenyl Cyclopropylamine (4-Br-PCPA)

Executive Summary: The Stereochemical Switch

In the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, the scaffold trans-2-(4-bromophenyl)cyclopropan-1-amine (4-Br-PCPA) serves as a critical pharmacophore. While both the (1R,2S) and (1S,2R) isomers share identical physicochemical properties in an achiral environment, their biological trajectories diverge radically upon interaction with the flavin adenine dinucleotide (FAD) cofactor.

-

The (1R,2S) Enantiomer: Generally designated as the eutomer for LSD1 inhibition. It aligns optimally within the large hydrophobic binding cleft of LSD1, facilitating a mechanism-based inactivation via N5-adduct formation with FAD.

-

The (1S,2R) Enantiomer: Often acts as the distomer for LSD1 selectivity. It historically shows higher affinity for Monoamine Oxidases (MAO-A/B), leading to off-target CNS effects (e.g., hypertensive crisis) which drug developers actively seek to avoid in oncology indications.

This guide dissects the structural, mechanistic, and synthetic differences required to manipulate these enantiomers effectively.

Structural & Mechanistic Basis[1][2][3][4]

The Geometry of Inhibition

Both isomers are trans-disubstituted cyclopropanes. The rigidity of the cyclopropane ring locks the amine and the 4-bromophenyl group into a fixed vector.

-

Configuration: Trans (The amine and phenyl ring are on opposite faces of the ring).

-

Chiral Centers: C1 (amine-bearing) and C2 (phenyl-bearing).

Mechanism of Action: Suicide Inhibition

These molecules are mechanism-based inactivators . They do not bind passively; they undergo catalytic oxidation by the enzyme, generating a radical intermediate that covalently modifies the FAD cofactor.

The Divergent Pathways

The stereochemistry dictates how the ring opens and which atom of the FAD cofactor is attacked.

-

LSD1 Pathway ((1R,2S)-Preferred): The (1R,2S) geometry positions the phenyl ring into the "substrate-like" hydrophobic sub-pocket of LSD1. Upon single-electron transfer (SET), the cyclopropyl ring opens, and the resulting radical attacks the N5 atom of the FAD isoalloxazine ring. This forms a stable adduct, permanently disabling the demethylase.

-

MAO Pathway ((1S,2R)-Preferred): The (1S,2R) geometry is sterically restricted in the LSD1 pocket but fits the tighter MAO active site. It often leads to attack on the C4a position of FAD or forms a distinct N5 adduct that correlates with MAO inhibition.

Figure 1: Bifurcation of mechanism based on stereochemical configuration. The (1R,2S) isomer favors the LSD1-specific inactivation pathway.

Pharmacological Data Summary

The following table summarizes the general trends observed in Tranylcypromine (PCPA) derivatives, specifically the 4-bromo analogs.

| Feature | (1R, 2S) Isomer | (1S, 2R) Isomer | Clinical Implication |

| LSD1 Potency (IC50) | High (< 100 nM typical) | Moderate to Low | (1R,2S) is the preferred scaffold for oncology. |

| MAO-A/B Potency | Reduced | High | (1S,2R) carries risk of tyramine pressor response. |

| Selectivity (LSD1/MAO) | High (> 50-fold) | Low | Critical for therapeutic index. |

| FAD Adduct | Predominantly N5-alkyl | Mixed / C4a | Defines reversibility and kinetics. |

| Binding Mode | Phenyl fills hydrophobic cleft | Steric clash in LSD1 cleft | Explains the potency gap. |

Note: Data represents consensus from SAR studies on PCPA derivatives [1, 2].

Synthesis & Chiral Resolution Protocol

To obtain high-purity enantiomers, a robust synthesis followed by resolution is required. We utilize a Curtius Rearrangement route followed by Diastereomeric Salt Crystallization .

Synthetic Workflow

-

Starting Material: trans-4-bromocinnamic acid.

-

Cyclopropanation: Reaction with ethyl diazoacetate (or similar carbene source) to form the ester.

-

Hydrolysis & Curtius: Conversion of the ester to the acid, then the acyl azide, followed by thermal rearrangement to the isocyanate and hydrolysis to the amine.

Resolution Protocol (Self-Validating)

Objective: Separate the racemic trans-4-Br-PCPA into (1R,2S) and (1S,2R).

Reagents:

-

Racemic trans-2-(4-bromophenyl)cyclopropan-1-amine (10 g, ~47 mmol).

-

Resolving Agent: (S)-(+)-Mandelic acid (or L-Tartaric acid, depending on specific crystallization kinetics). Note: Mandelic acid often yields sharper crystals for phenylcyclopropylamines.

-

Solvent: Ethanol/Water (9:1).

Step-by-Step Methodology:

-

Salt Formation: Dissolve 10g racemate in 50 mL hot Ethanol. Add 1 equivalent of (S)-(+)-Mandelic acid dissolved in hot Ethanol.

-

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (1R,2S)-amine typically crystallizes first (verify via rotation).

-

Filtration: Filter the white solid.

-

Solid Phase: Enriched (1R,2S)-amine salt.

-

Mother Liquor: Enriched (1S,2R)-amine salt.[1]

-

-

Recrystallization: Redissolve the solid in minimal hot EtOH/H2O and recrystallize until constant melting point is achieved.

-

Free Basing: Treat the purified salt with 1M NaOH and extract with Dichloromethane (DCM) to yield the free amine.

-

Validation: Check Optical Rotation (

) and Enantiomeric Excess (ee).

Figure 2: Resolution workflow for isolating the LSD1-active (1R,2S) enantiomer.

Analytical Validation (QC)

Trustworthiness in data requires rigorous QC. You cannot rely on optical rotation alone.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Result: Baseline separation of enantiomers. The (1R,2S) and (1S,2R) peaks should be integrated to calculate Enantiomeric Excess (ee).

-

Formula:

-

Absolute Configuration Assignment

To definitively prove you have the (1R,2S) isomer:

-

X-Ray Crystallography: Grow a single crystal of the hydrochloride salt. The heavy Bromine atom facilitates anomalous dispersion phasing.

-

Literature Comparison: Compare

with reported values for known analogs (e.g., GSK2879552 intermediates) [3].

References

-

Ueda, R. et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates.[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Mould, D.P. et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors.[3][1][4][5] European Journal of Medicinal Chemistry. Link

-

Vianello, P. et al. (2016). Discovery of a Novel Series of Potent and Selective LSD1 Inhibitors.[3][4][6] Journal of Medicinal Chemistry. Link

-

Takagi, M. et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.[7] ACS Medicinal Chemistry Letters. Link

Sources

- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Cyclopropylamine Scaffold

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, a chiral molecule with the PubChem Compound Identification (CID) of 21190524[1], represents a critical building block in medicinal chemistry and drug development. Its rigid cyclopropane core, coupled with the specific stereochemistry and the presence of a bromine-substituted phenyl ring, imparts unique pharmacological properties. This compound is a close analog of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor. More recently, this structural motif has gained significant attention as a key intermediate in the synthesis of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a crucial epigenetic regulator implicated in various cancers. The precise stereochemical arrangement of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is often essential for its biological activity, making its stereoselective synthesis and chiral analysis paramount. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is fundamental for its application in synthesis and drug design. The table below summarizes key computed and, where available, experimental data for the parent compound.

| Property | Value | Source |

| PubChem CID | 21190524 | [1] |

| Molecular Formula | C₉H₁₀BrN | [1] |

| Molecular Weight | 212.09 g/mol | [1] |

| CAS Number (HCl salt) | 1228092-84-9 | [2] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 210.99966 Da | [1] |

| Monoisotopic Mass | 210.99966 Da | [1] |

Stereoselective Synthesis: A Critical Pathway

The biological activity of 2-arylcyclopropylamines is highly dependent on their stereochemistry. The synthesis of enantiomerically pure (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is therefore a crucial step in its utilization for drug discovery. A common and effective strategy involves an asymmetric cyclopropanation reaction followed by a Curtius rearrangement, which preserves the stereochemistry of the cyclopropane ring.

Experimental Protocol: Stereoselective Synthesis

This protocol outlines a representative, multi-step synthesis adapted from established methodologies for creating chiral cyclopropylamines.

Step 1: Asymmetric Cyclopropanation of 4-Bromostyrene

The first step involves the enantioselective reaction between 4-bromostyrene and a diazoacetate, catalyzed by a chiral rhodium or copper complex to form the corresponding cyclopropanecarboxylate ester with high diastereoselectivity and enantioselectivity.

-

Materials: 4-Bromostyrene, ethyl diazoacetate (EDA), chiral catalyst (e.g., a chiral dirhodium carboxylate), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of the chiral catalyst in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 4-bromostyrene.

-

Cool the reaction mixture to the optimized temperature (typically between 0 °C and room temperature).

-

Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over several hours using a syringe pump to control the rate of addition and minimize the formation of diazo coupling byproducts.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate.

-

Step 2: Saponification of the Ester

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

-

Materials: Ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the cyclopropyl ester in a mixture of THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid.

-

Step 3: Curtius Rearrangement

The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This reaction proceeds with retention of configuration at the migrating carbon.

-

Materials: (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), anhydrous toluene, tert-butanol.

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous toluene and add triethylamine.

-

Add diphenylphosphoryl azide and heat the mixture to reflux. The acyl azide formed in situ will rearrange to the isocyanate.

-

After the rearrangement is complete (monitored by IR spectroscopy by observing the disappearance of the azide peak and the appearance of the isocyanate peak), add tert-butanol to trap the isocyanate as its Boc-protected amine.

-

Continue to heat the reaction mixture until the formation of the Boc-protected amine is complete.

-

Cool the reaction mixture and purify the Boc-protected amine by flash column chromatography.

-

Step 4: Deprotection of the Amine

The final step is the removal of the Boc protecting group to yield the desired primary amine.

-

Materials: Boc-protected (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine, or used directly as the salt.

-

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is critical for its use in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method for the separation of 2-arylcyclopropylamine enantiomers. Method optimization will be required for baseline separation.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often a good starting point. Examples include columns with cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® or Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.

-

Procedure:

-

Prepare a standard solution of the racemic 2-(4-bromophenyl)cyclopropan-1-amine and a sample of the synthesized (1R,2S)-enantiomer in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers and to assess the initial separation.

-

Optimize the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier) to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

Inject the synthesized sample to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.

-

The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

-

Chiral HPLC Workflow Diagram

Caption: Workflow for chiral purity determination by HPLC.

Role in Drug Discovery: A Potent Scaffold for LSD1 Inhibition

The primary interest in (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine within the drug discovery community stems from its utility as a precursor for potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in regulating gene expression through the demethylation of histone proteins. Overexpression of LSD1 has been linked to the development and progression of various cancers, making it an attractive therapeutic target.

The cyclopropylamine moiety of tranylcypromine and its analogues, including the title compound, is known to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to irreversible inhibition of the enzyme. The stereochemistry of the cyclopropylamine is crucial for optimal binding and inhibitory activity. Studies have shown that the (1R,2S) configuration often exhibits superior potency against LSD1 compared to other stereoisomers.[3]

The 4-bromophenyl group serves as a versatile handle for further chemical modification through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.

Mechanism of LSD1 Inhibition

Caption: Covalent inhibition of LSD1 by a cyclopropylamine derivative.

Conclusion

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its stereospecific synthesis and rigorous analytical characterization are essential for its effective use. The insights provided in this technical guide regarding its synthesis, properties, and role as a precursor to potent LSD1 inhibitors are intended to support researchers and scientists in the development of novel therapeutics for oncology and other diseases. The continued exploration of this and related chiral cyclopropylamine scaffolds holds great promise for the future of medicine.

References

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link][4]

-

PubChem. 2-(4-Bromophenyl)cyclopropan-1-amine. National Center for Biotechnology Information. [Link][1]

-

AA Blocks. (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link][2]

-

Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Computational and Structural Biotechnology Journal, 9, e201402002. [Link][3]

-

Organic Syntheses. PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. [Link][5]

-

TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link][6]

-

American Elements. 1-(4-Bromophenyl)cyclopropanamine. [Link][7]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link][8]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][9]

-

ResearchGate. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. [Link][11]

-

ResearchGate. An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. [Link][12]

Sources

- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tsijournals.com [tsijournals.com]

- 7. americanelements.com [americanelements.com]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine from styrene

Application Note: High-Fidelity Asymmetric Synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine

Executive Summary

This application note details the scalable, asymmetric synthesis of (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine , a privileged pharmacophore in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors and a versatile intermediate for cross-coupling reactions.

While the prompt references "styrene" as the origin, direct bromination of styrene lacks the necessary regiocontrol for pharmaceutical standards. Therefore, this protocol utilizes 4-bromostyrene as the critical starting material (readily derived from 4-bromobenzaldehyde or commercially sourced) to ensure structural integrity. The synthesis employs a Rh(II)-catalyzed asymmetric cyclopropanation followed by a Curtius rearrangement , selected for its superior safety profile and stereochemical fidelity compared to Hofmann degradations.

Strategic Analysis & Retrosynthesis

The (1R,2S) configuration represents the trans-isomer. Achieving this stereocenter requires a catalyst system that suppresses the thermodynamic cis-product and induces the correct absolute configuration.

-

Challenge: Controlling diastereoselectivity (trans vs. cis) and enantioselectivity (1R,2S vs. 1S,2R).

-

Solution: Utilization of Davies’ dirhodium prolinate catalysts, specifically

, which effectively blocks the cis-approach and directs the carbene transfer to the trans-trajectory via steric bulk.

Synthetic Pathway:

-

Asymmetric Cyclopropanation: 4-Bromostyrene + Ethyl Diazoacetate (EDA)

Chiral Ester. -

Saponification: Chiral Ester

Chiral Acid. -

Curtius Rearrangement: Chiral Acid

Isocyanate

Experimental Protocol

Phase 1: Asymmetric Cyclopropanation

Objective: Synthesis of Ethyl (1R,2S)-2-(4-bromophenyl)cyclopropanecarboxylate.

Reagents & Materials:

-

Substrate: 4-Bromostyrene (1.0 equiv)

-

Carbene Source: Ethyl Diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.

-

Catalyst:

(0.5 - 1.0 mol%) -

Solvent: Anhydrous Hexane or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask under

, dissolve -

Substrate Addition: Add 4-bromostyrene (1.0 equiv) to the catalyst solution. Cool the mixture to -78°C if using DCM, or maintain at room temperature for hexane (hexane often enhances trans-selectivity via solubility effects).

-

Controlled Addition (Critical): Dissolve EDA (1.2 equiv) in hexane. Using a syringe pump, add the EDA solution very slowly over 4–6 hours.

-

Expert Insight: Rapid addition leads to EDA dimerization (diethyl fumarate/maleate formation), poisoning the reaction and lowering yield. The "starvation kinetics" method ensures the metal-carbene reacts with the styrene, not another EDA molecule.

-

-

Workup: Once gas evolution ceases and TLC indicates consumption of styrene, concentrate the solvent in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc 95:5).

-

Target: The trans-isomer elutes after the cis-isomer in most non-polar systems.

-

Validation: Verify trans-geometry via

NMR (coupling constant

-

Phase 2: Hydrolysis & Curtius Rearrangement

Objective: Conversion of the ester to the primary amine hydrochloride.

Reagents:

-

Lithium Hydroxide (LiOH), Diphenylphosphoryl azide (DPPA), Triethylamine (

), tert-Butanol (

Step-by-Step Workflow:

-

Saponification: Dissolve the chiral ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at 50°C until the ester is consumed. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the (1R,2S)-carboxylic acid .

-

One-Pot Curtius (Boc-Protection):

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.

-

Add

(1.5 equiv) and DPPA (1.1 equiv). -

Activation: Stir at RT for 30 mins, then heat to 80°C for 1 hour. (Observe

evolution; formation of isocyanate). -

Trapping: Add excess anhydrous

(5.0 equiv) and reflux for 4–6 hours. -

Why this path? Trapping with alcohol to form the Boc-carbamate is chemically cleaner than aqueous workup of the isocyanate, which can lead to urea byproducts.

-

-

Deprotection:

-